molecular formula C22H14O6 B6507884 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate CAS No. 896033-84-4

2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate

Cat. No.: B6507884
CAS No.: 896033-84-4
M. Wt: 374.3 g/mol
InChI Key: RRTRARGJHLAFFR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate is a bichromene derivative featuring two fused chromene (benzopyran) rings connected at positions 3 and 4', with two ketone groups at the 2 and 2' positions. The cyclopropanecarboxylate ester is attached at the 7'-position of the second chromene ring. Its molecular formula is C₂₃H₁₆O₇, with an average molecular mass of 404.374 g/mol and a monoisotopic mass of 404.089603 Da .

Properties

IUPAC Name

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O6/c23-20-11-16(17-9-13-3-1-2-4-18(13)28-22(17)25)15-8-7-14(10-19(15)27-20)26-21(24)12-5-6-12/h1-4,7-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTRARGJHLAFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the bichromene core through a series of cyclization reactions. The cyclopropanecarboxylate moiety is then introduced via a cyclopropanation reaction, often using diazo compounds as reagents.

Example Synthetic Route:

  • Formation of Bichromene Core:

    • Starting materials: 3,4-dihydroxybenzaldehyde and acetophenone.
    • Reaction: Aldol condensation followed by cyclization.
    • Conditions: Basic medium, typically using sodium hydroxide or potassium hydroxide.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone moiety to diols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the cyclopropane moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogenating agents (e.g., bromine or chlorine) for electrophilic substitution; nucleophiles (e.g., amines or thiols) for nucleophilic substitution.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Diols, alcohols.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structure suggests it may interact with biological macromolecules, such as proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The bichromene core is of particular interest for its antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate involves its interaction with molecular targets through its reactive functional groups. The diketone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bichromene Derivatives with Varying Substituents

8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate
  • Structure : Differs by an additional methoxy (-OCH₃) group at the 8-position of the first chromene ring.
  • Molecular Formula : C₂₄H₁₈O₈ (average mass: 434.40 g/mol ).
8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate
  • Structure: Substitutes the cyclopropanecarboxylate with a 2-methylpropanoate ester and adds an ethoxy (-OCH₂CH₃) group.
  • Impact : The bulkier ester reduces solubility in polar solvents, while the ethoxy group may influence metabolic stability .
6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione (Compound 2)
  • Structure: Features a dimethylaminomethyl group at 6’, a hydroxyl (-OH) at 7’, and a methyl (-CH₃) at 8’.

Cyclopropanecarboxylate Esters in Pesticides

Deltamethrin
  • Structure: Cyano(3-phenoxyphenyl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate.
  • Molecular Formula: C₂₂H₁₉Br₂NO₃.
  • Application : Broad-spectrum insecticide targeting sodium channels in pests.
  • Comparison : While sharing the cyclopropanecarboxylate ester, deltamethrin’s halogenated ethenyl and dimethyl groups confer greater hydrophobicity and neurotoxic activity .
Cypermethrin
  • Structure: Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
  • Molecular Formula: C₂₂H₁₉Cl₂NO₃.
  • Application : Insecticide with similar mechanisms to deltamethrin but lower photostability.
  • Comparison : The dichloroethenyl group reduces steric hindrance compared to dibromo derivatives, affecting binding kinetics .
Antimicrobial and Antitumor Chromene Derivatives
  • Example : 5,7-Dihydroxy-4-propyl-2H-chromen-2-one derivatives exhibit fluorescence and antimicrobial activity.
  • Comparison : The absence of hydroxyl groups in 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate may reduce direct antimicrobial effects but enhance metabolic stability .
Carbonic Anhydrase Inhibitors
  • Example : 7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione (Compound 3).
  • Comparison : The trihydroxy substitution in Compound 3 enables stronger hydrogen bonding with enzyme active sites, whereas the cyclopropane ester in the target compound may prioritize membrane permeability .

Research Findings and Implications

  • Synthetic Challenges : Steric hindrance from the cyclopropane ring complicates esterification reactions, requiring optimized catalysts .
  • Biological Potential: While less polar than hydroxylated analogs, the cyclopropane ester may improve blood-brain barrier penetration in drug design .

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